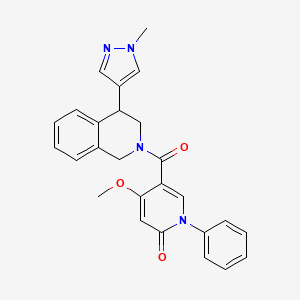
4-methoxy-5-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-5-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
A compound structurally similar to the one you're inquiring about, specifically a series of indenopyrazoles, has shown promising antiproliferative activity toward human cancer cells. This activity is particularly notable in the inhibition of tubulin polymerization, as demonstrated by compound 6m in a study by Minegishi et al. (2015). This highlights the potential of such compounds in cancer research, particularly in targeting microtubule formation and inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimicrobial Properties
Compounds containing pyrazole and quinoline structures, such as those synthesized by Prasath et al. (2015), have demonstrated significant antimicrobial properties. These properties are particularly effective against bacterial and fungal strains. This research suggests that derivatives of the compound could be potent antimicrobial agents (Prasath et al., 2015).
Potential in Tubulin Inhibition
Another study by Wang et al. (2014) focused on 4-(N-Cycloamino)quinazolines, which are structurally related to your compound of interest. These compounds have been identified as new tubulin-polymerization inhibitors targeting the colchicine site. Their ability to disrupt microtubule formation and cause cell arrest in the G2/M phase further underlines the potential application of similar compounds in cancer treatment (Wang et al., 2014).
Anticancer and Antimicrobial Applications
Further reinforcing the potential of such compounds in cancer and antimicrobial research, Liu et al. (2009) synthesized oxazole derivatives showing strong inhibitory activities against human cancer cell lines. This study underscores the versatility of compounds with similar structures in treating various forms of cancer (Liu et al., 2009).
Corrosion Inhibition
Pyranopyrazole derivatives, as researched by Yadav et al. (2016), have been investigated as inhibitors for mild steel corrosion. The study’s findings indicate that derivatives of your compound of interest could have practical applications in corrosion inhibition, a significant aspect in materials science (Yadav et al., 2016).
Photoluminescent Materials
The work by Aiello et al. (2002) on organometallic chromophores, which include compounds similar to the one you're interested in, suggests potential applications in the development of photoluminescent materials. These materials could be used in various technological and scientific applications (Aiello et al., 2002).
Propiedades
IUPAC Name |
4-methoxy-5-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-28-14-19(13-27-28)22-16-29(15-18-8-6-7-11-21(18)22)26(32)23-17-30(20-9-4-3-5-10-20)25(31)12-24(23)33-2/h3-14,17,22H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLBPWDGUODHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)
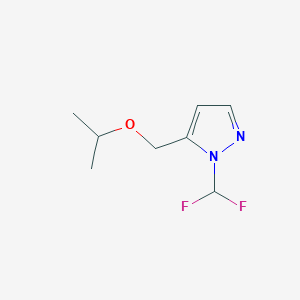
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)
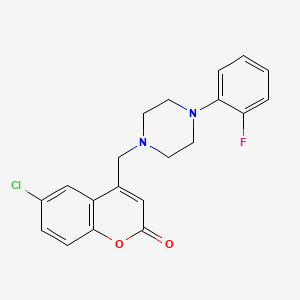
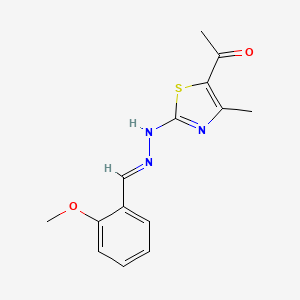
![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
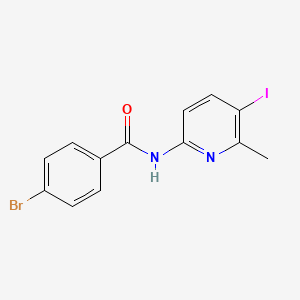
![6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide](/img/structure/B2880368.png)
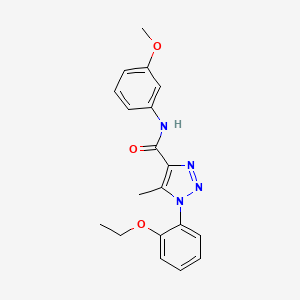
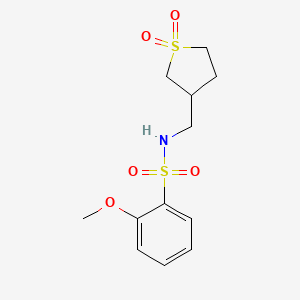
![8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one](/img/structure/B2880375.png)
